Tert-butyl 5-(5-chlorofuran-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
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Description
Tert-butyl 5-(5-chlorofuran-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C16H21ClN2O4 and its molecular weight is 340.8. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Molecular Structure
Tert-butyl 5-(5-chlorofuran-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is involved in various synthetic processes. For instance, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen, yielding 5-substituted pyrroles, which serve as precursors of prodigiosin, including A-ring substituted analogues (Wasserman et al., 2004). Additionally, hexahydrocyclopentapyrrolone derivatives, an important class of bicycles, represent an essential pharmacophore for diversified pharmacological activities. A scalable synthesis process for tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a related compound, has been developed (Bahekar et al., 2017).
2. Catalytic and Synthetic Applications
In synthetic chemistry, this compound has applications in organocatalyzed syntheses, like the preparation of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate from Boc-tetramic acid and benzylidenemalononitrile (Hozjan et al., 2023). The compound's structure is characterized using various spectroscopic methods, demonstrating its utility in creating complex molecular architectures.
3. Biosynthetic and Pharmacological Relevance
The tert-butyl group in these compounds is significant in the biosynthesis of key intermediates for synthesizing drugs like atorvastatin and rosuvastatin. For example, the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media is a critical step in the production of these drugs (Liu et al., 2018).
4. Crystallography and Molecular Studies
Studies on the molecular structure and crystallography of related compounds provide insights into the structural characteristics and potential applications in material science and drug design. For instance, the X-ray structure of di-tert-butyl cis-transoid-cis-perhydro-3,3,6,6-tetramethyl-1,4-dioxocyclobuta[1,2-c:3,4-c']dipyrrole-2,5-dicarboxylate, a major photocyclodimer obtained from the monomeric tert-butyl 2,5-dihydro-5,5-dimethyl-2-oxo-1H-pyrrole-1-carboxylate, was determined to establish its constitution and configuration unambiguously (Kopf et al., 1998).
5. Application in Flow Synthesis
This compound is also used in continuous flow synthesis, demonstrating its importance in modern, efficient chemical synthesis processes. An example is the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones (Herath & Cosford, 2010).
Properties
IUPAC Name |
tert-butyl 2-(5-chlorofuran-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c1-16(2,3)23-15(21)19-8-10-6-18(7-11(10)9-19)14(20)12-4-5-13(17)22-12/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTQZWMABJQDCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2C1)C(=O)C3=CC=C(O3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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